molecular formula C8H6ClN3OS B063182 N-(2,1,3-benzothiadiazol-4-yl)-2-chloroacetamide CAS No. 175203-29-9

N-(2,1,3-benzothiadiazol-4-yl)-2-chloroacetamide

Cat. No.: B063182
CAS No.: 175203-29-9
M. Wt: 227.67 g/mol
InChI Key: AATZDKLUXUTSRL-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-yl)-2-chloroacetamide is an organic compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including optoelectronics, photocatalysis, and photodynamic therapy. The presence of the benzothiadiazole moiety imparts unique photophysical properties to the compound, making it a valuable component in scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-chloroacetamide typically involves the reaction of 2-chloroacetyl chloride with 2,1,3-benzothiadiazole-4-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)-2-chloroacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2-chloroacetamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiadiazole moiety can interact with the active sites of enzymes, inhibiting their catalytic activity. Additionally, the compound can generate reactive oxygen species upon light irradiation, leading to oxidative damage to cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,1,3-benzothiadiazol-4-yl)-2-chloroacetamide is unique due to its chloroacetamide group, which allows for versatile chemical modifications through nucleophilic substitution reactions. This makes it a valuable intermediate for the synthesis of various derivatives with tailored properties for specific applications .

Biological Activity

N-(2,1,3-benzothiadiazol-4-yl)-2-chloroacetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer, antibacterial, and antifungal research. Its structural features, which include a benzothiadiazole moiety, suggest various mechanisms of action that can be harnessed for therapeutic applications.

Chemical Structure

The compound has the following chemical structure:

N 2 1 3 benzothiadiazol 4 yl 2 chloroacetamide\text{N 2 1 3 benzothiadiazol 4 yl 2 chloroacetamide}

This structure is characterized by the presence of a benzothiadiazole ring, which is known for its diverse biological activities.

1. Anticancer Activity

Research indicates that benzothiadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds bearing similar structures can induce cell cycle arrest and apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells.

  • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis through the modulation of pro-apoptotic and anti-apoptotic proteins. For example, compounds similar to this compound have been shown to increase the Bax/Bcl-2 ratio and activate caspase pathways in treated cells .
CompoundCell LineIC50 (µM)Mechanism
4eMCF-70.28G2/M arrest
4iHepG29.6Apoptosis via caspase activation

2. Antibacterial Activity

The antibacterial properties of benzothiadiazole derivatives have been documented extensively. These compounds often demonstrate activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • Study Findings : Compounds structurally related to this compound have shown effective inhibition against Staphylococcus aureus and Escherichia coli. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with protein synthesis .

3. Antifungal Activity

Benzothiadiazole derivatives are also recognized for their antifungal properties. They have been tested against various fungal strains with promising results.

  • Efficacy : Studies indicate that these compounds can inhibit fungal growth by targeting specific metabolic pathways or disrupting membrane integrity .

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer potential of benzothiadiazole derivatives, it was found that a specific derivative induced significant cytotoxicity in MCF-7 cells with an IC50 value of 0.28 µg/mL. The study highlighted that treatment led to cell cycle arrest at the G2/M phase and increased apoptosis markers such as Bax and caspase 9 levels .

Case Study 2: Antibacterial Activity

Another study evaluated the antibacterial effects of various benzothiadiazole derivatives against clinical isolates of Staphylococcus aureus. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 15 µg/mL, indicating potent antibacterial activity .

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3OS/c9-4-7(13)10-5-2-1-3-6-8(5)12-14-11-6/h1-3H,4H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATZDKLUXUTSRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360507
Record name N-(2,1,3-benzothiadiazol-4-yl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-29-9
Record name N-(2,1,3-benzothiadiazol-4-yl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-(2,1,3-benzothiadiazol-4-yl)acetamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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